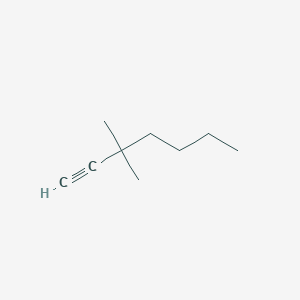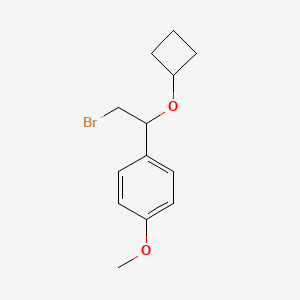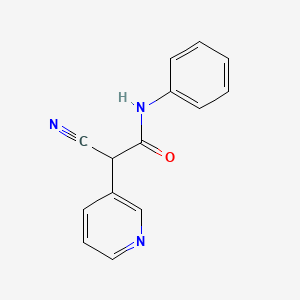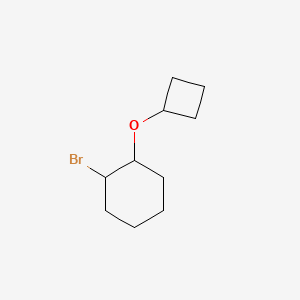
3,3-Dimethylhept-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylhept-1-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. Its molecular formula is C9H16, and it features a heptane backbone with a triple bond at the first carbon and two methyl groups attached to the third carbon. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,3-Dimethylhept-1-yne can be synthesized through various methods, including:
Alkylation of Terminal Alkynes: One common method involves the alkylation of terminal alkynes using strong bases like sodium amide (NaNH2) followed by the addition of appropriate alkyl halides.
Hydrohalogenation and Dehydrohalogenation: Another approach is the hydrohalogenation of alkenes followed by dehydrohalogenation to introduce the triple bond.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethylhept-1-yne undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3) to form carboxylic acids or ketones.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the triple bond to form alkanes.
Substitution: It can participate in nucleophilic substitution reactions, especially at the terminal carbon.
Common Reagents and Conditions:
Oxidation: KMnO4, O3, and other oxidizing agents.
Reduction: H2 with Pd/C or Lindlar’s catalyst for partial reduction.
Substitution: Strong bases like NaNH2 for deprotonation followed by alkyl halides.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Various substituted alkynes depending on the alkyl halide used.
Aplicaciones Científicas De Investigación
3,3-Dimethylhept-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethylhept-1-yne in chemical reactions involves the interaction of its triple bond with various reagents. The triple bond acts as a nucleophile in substitution reactions and as an electrophile in addition reactions. The presence of methyl groups can influence the reactivity and selectivity of these reactions.
Comparación Con Compuestos Similares
1-Heptyne: Similar structure but lacks the methyl groups.
3-Methyl-1-pentyne: Shorter carbon chain with one methyl group.
2,2-Dimethyl-3-heptyne: Different position of the triple bond and methyl groups.
Uniqueness: 3,3-Dimethylhept-1-yne is unique due to the specific positioning of its triple bond and methyl groups, which influence its reactivity and make it a valuable compound for targeted synthetic applications.
Propiedades
IUPAC Name |
3,3-dimethylhept-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-5-7-8-9(3,4)6-2/h2H,5,7-8H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTFUJJCRPSZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13616594.png)

![1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylicacid](/img/structure/B13616612.png)



![2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)






